3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide
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Overview
Description
3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a bromo group at the 3-position, a methoxy group at the 4-position, and a thiazole ring attached to the amide nitrogen. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone precursors under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the thiazole ring can undergo reduction under specific conditions.
Coupling Reactions: The amide bond can be involved in coupling reactions with other functional groups to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Corresponding aldehydes or acids.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzamide: Similar structure but lacks the thiazole ring.
4-Bromo-3-methoxy-N-methylbenzamide: Similar structure but with a methyl group instead of the thiazole ring.
2-Bromo-N-(4-methoxyphenyl)benzamide: Similar structure but with different substitution patterns.
Uniqueness
3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H11BrN2O2S |
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Molecular Weight |
327.20 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
AMDRZNPSHRSEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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